The compound H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH is a synthetic peptide that functions as a ligand for the urotensin-II receptor. Urotensin-II is a vasoactive peptide originally isolated from the fish species goby, and it plays significant roles in cardiovascular regulation. The specific sequence of this peptide has been designed to enhance its binding affinity and biological activity, making it a subject of interest in pharmacological research, particularly concerning cardiovascular diseases.
This compound is derived from research focused on urotensin-II and its receptor interactions. The design of such peptides aims to improve understanding of structure-activity relationships (SAR) and to develop potential therapeutics targeting the urotensin-II system, which has implications in various pathophysiological conditions such as hypertension and heart failure .
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH belongs to the class of peptide ligands, specifically designed for interaction with G protein-coupled receptors (GPCRs). It is classified as a urotensin-II analogue, with modifications that enhance its potency and selectivity towards the urotensin-II receptor.
The synthesis of H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH typically employs solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain while anchored on a solid support, facilitating purification steps between coupling reactions.
The molecular structure of H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH features several key components:
The molecular formula for H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH is , with a molecular weight of approximately 1160 g/mol. The three-dimensional conformation can be analyzed using techniques like nuclear magnetic resonance (NMR) or X-ray crystallography .
The chemical reactivity of H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH primarily involves:
The binding affinity and efficacy can be studied through various assays, including radiolabeled ligand binding studies and functional assays measuring intracellular signaling pathways activated by receptor engagement .
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH acts by binding to the urotensin-II receptor, a GPCR. Upon binding:
Studies have shown that this peptide exhibits high potency with an EC50 value in the low nanomolar range, indicating its effectiveness in activating receptor-mediated responses .
Relevant analyses include mass spectrometry for molecular weight confirmation and HPLC for purity assessment .
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH has potential applications in:
Research continues to explore its full therapeutic potential and mechanisms within biological systems .
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH is a synthetic nonapeptide analog of urotensin-II (U-II) featuring strategic substitutions that confer unique structural and pharmacological properties. Its primary sequence is: H-Asp¹-Pen²-Phe³-D-Trp⁴-Dab⁵-Tyr⁶-Cys⁷-Val⁸-OH, where Pen denotes penicillamine (β,β-dimethylcysteine) and Dab represents 2,4-diaminobutyric acid. This sequence preserves U-II's conserved cyclic hexapeptide core (residues 2–7) while incorporating three critical modifications:
The amino acid composition balances hydrophobic (Pen, Phe, D-Trp, Val), aromatic (Phe, D-Trp, Tyr), and charged residues (Asp, Dab), creating an amphipathic profile essential for receptor interaction. The N-terminal aspartate provides a negative charge at physiological pH, while Dab⁵ retains the cationic character of native Lys⁵ but reduces side-chain flexibility. These modifications collectively enhance proteolytic resistance by disrupting endogenous enzyme recognition sites, particularly at the Trp⁴-Lys⁵ bond where chiral inversion and backbone alteration occur [1] [3].
Table 1: Amino Acid Composition and Modifications
Position | Native U-II Residue | Analog Residue | Structural Consequence |
---|---|---|---|
1 | Glu | Asp | Reduced side-chain length; conserved acidity |
2 | Cys | Pen | Steric bulk from gem-dimethyl groups; thiol pKa shift |
3 | Phe | Phe | Conserved aromatic anchor |
4 | L-Trp | D-Trp | Chirality inversion; altered receptor docking |
5 | Lys | Dab | Shorter side chain (CH₂ vs CH₂-CH₂); conserved basicity |
6 | Tyr | Tyr | Conserved H-bonding/aromatic residue |
7 | Cys | Cys | Conserved disulfide partner |
8 | Val | Val | Conserved C-terminal hydrophobicity |
The disulfide bridge between Pen² and Cys⁷ forms a 14-atom macrocyclic ring that constrains the peptide's bioactive conformation. Unlike native U-II's Cys²-Cys⁷ bond, the Pen²-Cys⁷ linkage exhibits distinctive physicochemical properties due to penicillamine's quaternary β-carbons:
Table 2: Disulfide Bond Properties in Native vs. Engineered U-II Analogs
Parameter | Native Cys²-Cys⁷ Bond | Pen²-Cys⁷ Bond | Functional Consequence |
---|---|---|---|
Dihedral Angle | -92° ± 10° | -98° ± 12° | Altered macrocycle geometry |
Bond Length (S-S) | 2.03 ± 0.02 Å | 2.05 ± 0.03 Å | Increased bond lability |
Reduction Potential (E°) | -0.23 V | -0.18 V | Enhanced oxidative stability |
Solvent Accessible Surface Area | 42 ± 3 Ų | 28 ± 2 Ų | Shielded hydrophobic core |
In aqueous solution, the peptide adopts multiple conformers, but transitions to a stable bioactive fold in membrane-mimetic environments like SDS micelles. NMR studies (500 MHz, 298K, 200 mM d₂₅-SDS) demonstrate:
Circular dichroism spectra show a 217 nm minimum (π→π* transition) and 195 nm maximum in SDS, indicating β-sheet contribution (35%) with helical features (18%), unlike native U-II's random coil dominance. This structured fold persists for >24 hours at 37°C, while native U-II degrades in <4 hours under identical conditions, confirming enhanced stability [2] [5].
Table 3: Conformational Features in Membrane-Mimetic Environments
Structural Feature | Aqueous Environment | SDS Micelles (Membrane-Mimetic) | Biological Implication |
---|---|---|---|
Secondary Structure | 12% β-sheet, 78% random coil | 35% β-sheet, 18% α-helix | Enhanced receptor docking |
Hydrophobic Burial | 28% SASA | 63% SASA | Membrane association |
Backbone RMSD (1ns MD) | 4.2 ± 0.7 Å | 1.8 ± 0.3 Å | Reduced conformational entropy |
Disulfide Exposure | 91% relative accessibility | 42% relative accessibility | Protection from reduction |
Compared to human U-II (H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH), this analog exhibits profound functional divergence due to its engineered sequence:
The conserved cyclic core maintains topological mimicry of U-II's "message domain" (residues 5–10), but strategic substitutions transform functionality. The Pen²-Cys⁷ bridge increases ring rigidity (RMSF < 0.6 Å vs. 1.2 Å in native), while Dab⁵'s shorter side chain enhances entropic efficiency during receptor docking [3] [5].
Table 4: Comparative Receptor Interaction Profile
Parameter | Native Urotensin-II | H-Asp-Pen-Phe-D-Trp-Dab-Tyr-Cys-Val-OH | Functional Divergence |
---|---|---|---|
Binding Affinity (Kᵢ) | 0.8 nM | 3.7 nM | 4.6-fold reduction |
Calcium Flux (EC₅₀) | 0.12 ± 0.03 nM | Inactive (antagonist) | Agonist-to-antagonist switch |
Receptor Residence Time | 18 ± 3 min | 94 ± 11 min | 5.2-fold increase |
Species Selectivity (Human: Rat) | 1:110 | 1:4.6 | Reduced selectivity |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8